molecular formula C23H27N3O3 B2386144 Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310011-76-6

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

货号: B2386144
CAS 编号: 2310011-76-6
分子量: 393.487
InChI 键: SIUZXWMHQPCIJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring, a piperidine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the chroman ring, the piperidine ring, and the pyrimidine ring. The key steps may include:

    Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

    Formation of the Piperidine Ring: This can be synthesized through reductive amination of pyridine derivatives.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving amidines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products

    Oxidation: Quinones derived from the chroman ring.

    Reduction: Dihydropyrimidines derived from the pyrimidine ring.

    Substitution: Substituted piperidine derivatives.

科学研究应用

Cancer Therapy

Recent studies have highlighted the potential of chroman derivatives as anticancer agents. For instance, a related study on spirocyclic chroman derivatives demonstrated their ability to inhibit the proliferation of prostate cancer cells, particularly in enzalutamide-resistant models. The most potent compound from this series exhibited an IC50 value of 96 nM, indicating strong antitumor activity .

The mechanism of action involves targeting specific co-activators such as p300/CBP, which play crucial roles in cell cycle regulation and tumor growth. The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, making them promising candidates for further development .

CCR6 Receptor Modulation

Another area of interest is the modulation of chemokine receptors, specifically CCR6. Compounds similar to chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone have been investigated for their ability to act as CCR6 receptor modulators. This modulation has implications for treating various inflammatory conditions and cancers where CCR6 plays a pivotal role .

Case Study 1: Prostate Cancer Treatment

In a study exploring chroman derivatives, researchers synthesized several compounds and evaluated their efficacy against prostate cancer cell lines. The lead compound displayed significant inhibition of cell growth with a favorable pharmacokinetic profile, suggesting its potential as a therapeutic agent .

Case Study 2: CCR6 Modulation

Research involving CCR6 modulators revealed that certain chroman derivatives could effectively alter the receptor's activity. This has implications for developing treatments for diseases characterized by chronic inflammation and immune dysregulation .

作用机制

The mechanism of action of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chroman ring may interact with hydrophobic pockets, while the piperidine and pyrimidine rings may form hydrogen bonds and other interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Similar Compounds

    Chroman-3-yl derivatives: Compounds with similar chroman ring structures.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.

Uniqueness

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is unique due to the combination of these three distinct ring systems in a single molecule

生物活性

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that integrates a chroman core with a piperidine moiety and a pyrimidine derivative. This structural diversity is expected to contribute to its biological activity.

Biological Activities

1. Anticancer Activity:
Research indicates that compounds derived from chromones, such as chroman derivatives, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating benzopyrone-based compounds found that they possess moderate to high cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cell lines. Notably, the IC50 values for some derivatives were reported as follows:

  • MOLT-4 : IC50 = 24.4 ± 2.6 μM
  • HL-60 : IC50 = 42.0 ± 2.7 μM
  • MCF-7 : IC50 = 68.4 ± 3.9 μM .

These findings suggest that the chroman scaffold can be optimized for enhanced anticancer properties.

2. Mechanism of Action:
The mechanism through which chroman derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells, as well as the inhibition of key signaling pathways involved in cell proliferation and survival . Additionally, docking studies have indicated potential interactions with specific amino acid residues in target proteins, which may elucidate further insights into their pharmacological action .

Structure-Activity Relationship (SAR)

The biological activity of chroman derivatives appears to be influenced by structural modifications. For instance:

  • Piperidine Substituents : Variations in the piperidine ring can significantly alter potency and selectivity towards different cancer cell lines.
  • Pyrimidine Modifications : The presence of cyclopropyl groups on the pyrimidine ring has been linked to enhanced activity against certain targets, suggesting that fine-tuning these substituents could yield more effective compounds .

Case Studies

Several case studies have highlighted the efficacy of chroman derivatives in preclinical models:

  • A compound structurally similar to Chroman-3-yl(4-(...) was tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
  • In vivo studies have shown promising results in tumor reduction when administered alongside conventional chemotherapy agents .

属性

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-23(19-11-18-3-1-2-4-21(18)28-14-19)26-9-7-16(8-10-26)13-29-22-12-20(17-5-6-17)24-15-25-22/h1-4,12,15-17,19H,5-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZXWMHQPCIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。